

Molecular and Chemical Profile

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Compound Focus: SNS-314 Mesylate

CAS No.: 1146618-41-8

Cat. No.: S196777

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The table below summarizes the core chemical and physical properties of **SNS-314 Mesylate**.

Property	Description
Chemical Name	1-(3-Chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea methanesulfonate [1] [2]
Molecular Formula	C ₁₈ H ₁₅ ClN ₆ OS ₂ • CH ₄ O ₃ S [3] [4] [5]
Molecular Weight	527.04 g/mol [3] [4] [5]
CAS Number	1146618-41-8 [3] [4] [2]
Purity	Typically ≥98% to 99.88% (HPLC) [3] [1] [6]
Physical Appearance	Off-white to white solid [4] [2]
Solubility	Soluble in DMSO (86-100 mg/mL). Insoluble in water and ethanol [3] [4].
Storage	-20°C, stable for at least one year as supplied. Solutions in DMSO are stable for up to one month at -20°C [3] [2].

Biological Activity & Potency

SNS-314 Mesylate is characterized as a potent, ATP-competitive, and selective **pan-Aurora kinase inhibitor** [5] [7]. Its potency against the three Aurora kinase isoforms is summarized below.

Target Kinase	IC ₅₀ (nM)
Aurora C	3 nM [3] [4] [5]
Aurora A	9 nM [3] [4] [5]
Aurora B	31 nM [3] [4] [5]

The inhibitor demonstrates a high degree of selectivity. In a broad panel of 219 kinases, it significantly inhibited only 24 others, confirming its specificity for the Aurora kinase family [4].

In Vitro Experimental Data

SNS-314 Mesylate exhibits robust anti-proliferative activity across a wide range of human cancer cell lines [4] [2].

Cell Line	Cancer Type	IC ₅₀ / Potency
A2780	Ovarian	1.8 nM [4]
HCT116	Colorectal	~125 nM (for viability assay after 48h) [3]
HT29	Colorectal	24 nM [4]
MDA-MB-231	Breast	Potent anti-proliferative activity [4] [2]
PC-3	Prostate	Potent anti-proliferative activity [4] [2]
A375	Melanoma	Potent anti-proliferative activity [4] [2]

Detailed In Vitro Protocol

The following methodology is adapted from studies using the HCT116 colorectal carcinoma cell line [3]:

- **Cell Lines:** HCT116 SCR (with intact p53) and HCT116 p53 RNAi (with depleted p53) cells.
- **Cell Seeding:** Cells are seeded in white 96-well tissue culture plates at a density of $1.5-2 \times 10^3$ cells/well.
- **Dosing:**
 - For single-agent studies, a serial dilution of SNS-314 is applied.
 - For combination studies, SNS-314 is dosed in combination with fixed concentrations of chemotherapeutic agents like docetaxel or vincristine.
- **Incubation Time:** Viability and apoptosis are typically measured after **48 to 72 hours** of treatment.
- **Viability Assays:**
 - **CellTiter-Blue Cell Viability Assay:** Used to measure cell viability directly.
 - **CellTiter-Glo Luminescent Cell Viability Assay:** Used to determine cytotoxicity by measuring intracellular ATP levels. Viability is calculated as the ratio of ATP in treated versus control cells.
- **Apoptosis Assay:** Apoptosis is measured using the **caspase-Glo 3/7** system.
- **Key Findings:** Treatment with SNS-314 leads to distinct cell-cycle defects and inhibits soft agar colony formation. The most profound synergistic anti-proliferative effects are observed when it is administered sequentially with agents that activate the spindle assembly checkpoint, such as **docetaxel** and **vincristine** [3].

In Vivo Experimental Data

In vivo studies demonstrate significant anti-tumor activity of **SNS-314 Mesylate** in mouse xenograft models [3] [4].

Xenograft Model	Dosage	Administration	Efficacy Outcome
HCT116	Sequential with docetaxel	Intraperitoneal (i.p.)	72.5% tumor growth inhibition [3]
HCT116	50 and 100 mg/kg	Not specified	Dose-dependent inhibition of histone H3 phosphorylation [3]

Xenograft Model	Dosage	Administration	Efficacy Outcome
PC-3, A2780, others	Up to 170 mg/kg	Not specified	Tumor Growth Inhibition (TGI) of 54% to 91% [4]

Detailed In Vivo Protocol

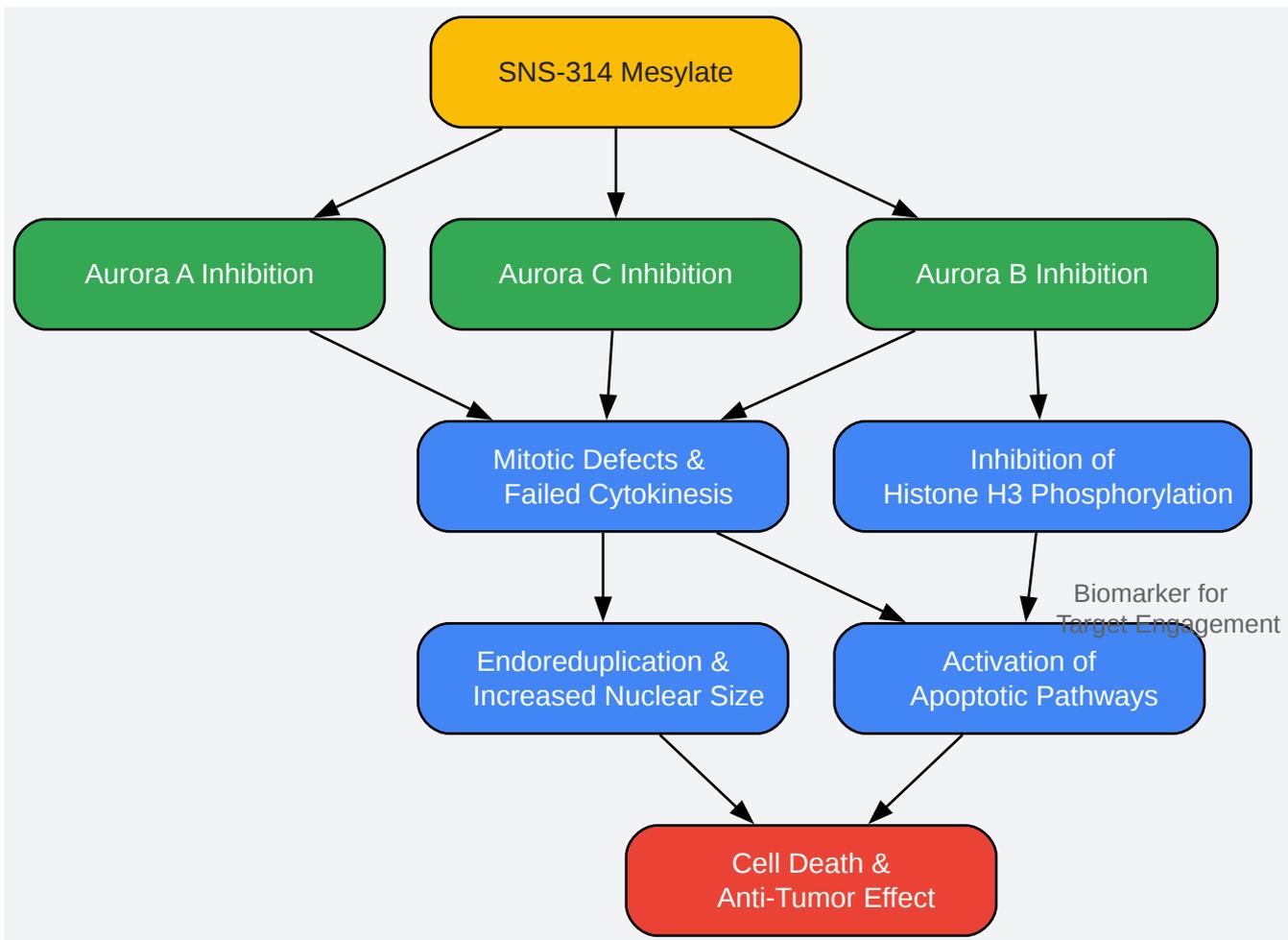
The following methodology is adapted from studies using the HCT116 human colon cancer xenograft model [3]:

- **Animal Models:** Immunocompromised *nu/nu* mice.
- **Model Establishment:** HCT116 cells are injected subcutaneously (s.c.) into the right flank of the mice.
- **Dosage & Administration:**
 - Doses range from **≤42.5 mg/kg** to **100 mg/kg**, administered via **intraperitoneal (i.p.) injection** [3].
 - For combination therapy, a sequential treatment of SNS-314 followed 24 hours later by docetaxel is effective.
- **Pharmacodynamic Analysis:**
 - Tumors are harvested and analyzed for biomarkers of target engagement and efficacy.
 - Key biomarkers include a reduction in **phosphorylated histone H3 (pHH3)** levels (indicating Aurora B inhibition), increased **caspase-3** (indicating apoptosis), and the appearance of cells with increased nuclear size (indicating mitotic arrest) [3] [4].
- **Formulation for In Vivo Dosing:** The compound can be prepared as a homogeneous suspension for administration. For example, adding 5 mg of **SNS-314 Mesylate** to 1 mL of a **CMC-Na solution** can create a 5 mg/mL suspension for dosing [3].

Mechanism of Action and Pathway Visualization

SNS-314 Mesylate is a potent and selective ATP-competitive inhibitor that targets all three Aurora kinases (A, B, and C), which are serine/threonine kinases critical for mitosis regulation [4] [5]. Its inhibition disrupts multiple stages of cell division.

The following diagram illustrates the cellular mechanism of action of **SNS-314 Mesylate** and its consequences in cancer cells:



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This pathway shows how the inhibition of Aurora kinases by SNS-314 leads to catastrophic mitotic defects, triggering programmed cell death and resulting in anti-tumor efficacy [3] [4].

Research Applications and Synergies

A key application of SNS-314 in research is its use in combination studies. Evidence shows it has **additive or synergistic effects** when used with standard chemotherapeutics [3] [5] [7]:

- **Synergy with Microtubule-Targeting Agents:** The most profound synergies are seen with agents like **docetaxel** and **vincristine**, which activate the spindle assembly checkpoint. A sequential treatment (SNS-314 followed by the second agent 24 hours later) is particularly effective in vitro and in vivo [3].

- **Additive Effects with Other Chemotherapeutics:** Additive antiproliferative effects have also been observed in combination with **carboplatin, gemcitabine, and 5-fluorouracil** [5] [7].

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